molecular formula C26H25F2N7O6S2 B606597 Centrinone

Centrinone

Número de catálogo: B606597
Peso molecular: 633.7 g/mol
Clave InChI: HHJSKDRCUMVWKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Centrinona se sintetiza mediante una serie de reacciones químicas que implican la formación de su estructura principal y la funcionalización posterior. La ruta sintética suele incluir los siguientes pasos:

Los métodos de producción industrial de centrinona implican la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza. Esto suele incluir el uso de técnicas avanzadas como la cromatografía líquida de alta eficacia (HPLC) para la purificación y caracterización .

Análisis De Reacciones Químicas

Centrinona se somete a varios tipos de reacciones químicas, incluidas:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son normalmente derivados de centrinona con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Cancer Research Applications

Centrinone has shown promise as an anticancer agent due to its ability to target PLK4, which is often overexpressed in various cancers. The following points summarize its applications in cancer research:

  • Cell Cycle Arrest : this compound induces G1 arrest in normal human cells through a p53-dependent pathway without causing DNA damage .
  • Cancer Cell Proliferation : In contrast, cancer cells can continue to proliferate even after losing centrosomes, suggesting that targeting PLK4 could be a viable strategy for treating cancers with aberrant centrosome numbers .
  • Preclinical Studies : this compound-B, a derivative of this compound, has demonstrated effectiveness against melanoma cells in preclinical models, indicating its potential as an anticancer therapeutic .

Case Studies and Research Findings

Several studies have explored the effects of this compound on different cell types and conditions:

  • Centrosome Dynamics : A study demonstrated that treatment with this compound leads to the progressive loss of centrioles in HeLa cells, confirming its role in inhibiting centriole assembly . This finding is significant for understanding how centrosome loss affects cellular functions.
  • CRISPR Screens : Genome-wide CRISPR screens conducted in the presence of this compound revealed distinct gene sets necessary for cell fitness under varying concentrations of the inhibitor. This highlights the complexity of cellular responses to PLK4 inhibition and identifies potential targets for further investigation .

Comparative Data on Inhibitory Potency

The following table summarizes the inhibitory potency of this compound compared to other PLK4 inhibitors:

CompoundInhibition Constant (Ki)IC50 (nM)Selectivity over Aurora Kinases
This compound0.16 nM2.8 nM>1000-fold
This compound-B0.6 nMNot specified>1000-fold
CFI-4009450.26 nM2.8 nMModerate

This data indicates that this compound is one of the most selective PLK4 inhibitors available, making it a valuable tool for both research and potential therapeutic applications.

Actividad Biológica

Centrinone is a selective inhibitor of Polo-like kinase 4 (PLK4), which plays a critical role in cell cycle regulation, particularly in the formation and function of centrosomes. This article discusses the biological activities of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant research findings.

This compound targets PLK4, leading to significant alterations in cellular processes:

  • Inhibition of PLK4 : this compound effectively reduces the expression of PLK4 at both mRNA and protein levels. This inhibition results in decreased proliferation and colony formation in acute myeloid leukemia (AML) cell lines such as MOLM-13, OCI-AML3, and KG-1 .
  • Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest by downregulating key proteins involved in cell cycle progression, including Cyclin A2, Cyclin B1, and Cyclin-dependent kinase 1 (CDK1) .
  • Induction of Apoptosis : this compound promotes apoptosis in AML cells through the activation of caspase-3 and PARP pathways. Flow cytometry analyses have shown a dose-dependent increase in apoptotic cells following treatment with this compound .

Research Findings

Recent studies have highlighted the efficacy of this compound across various cancer types:

  • Acute Myeloid Leukemia (AML) : In AML cell lines, this compound treatment resulted in reduced cell viability and increased apoptosis. The study demonstrated that higher concentrations of this compound (200 nM) significantly increased the number of cells in the G2/M phase and induced apoptosis through caspase activation .
Concentration (nM)Cell Viability (%)Apoptosis Rate (%)
010010
1007530
2005060
  • Ewing's Sarcoma : this compound has shown effectiveness against Ewing's sarcoma cells by inducing mitochondrial membrane depolarization and activating apoptotic pathways. The drug caused G2/M arrest and was effective regardless of TP53 status in these cells .
  • Melanoma : In preclinical studies, this compound-B demonstrated significant antitumor activity against melanoma cells, particularly those with wild-type TP53. The compound's selectivity over other kinases highlights its potential as a therapeutic agent .

Case Studies

  • AML Cell Lines :
    • In a study involving MOLM-13 and OCI-AML3 cells treated with varying concentrations of this compound, significant reductions in proliferation were observed. The study indicated that this compound not only inhibited PLK4 but also affected downstream signaling pathways, leading to enhanced apoptosis and cell cycle arrest .
  • Ewing's Sarcoma :
    • A comparative analysis using this compound on Ewing's sarcoma cell lines revealed that both wild-type and mutant TP53 cells underwent apoptosis upon treatment. The results support the hypothesis that PLK4 inhibition can be an effective strategy for treating aggressive cancers .

Propiedades

IUPAC Name

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJSKDRCUMVWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F2N7O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.